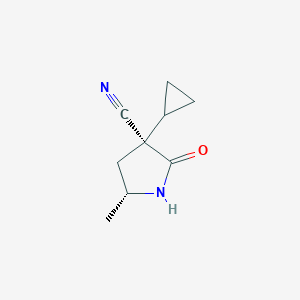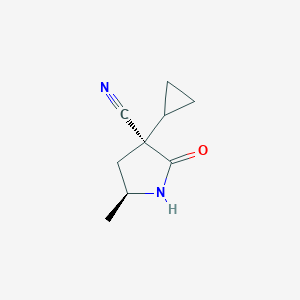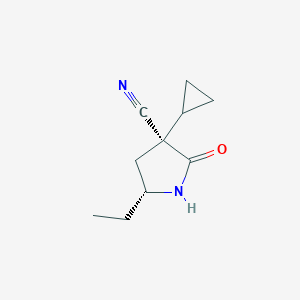
(5-(Benzyloxy)-2-methylphenyl)methanol
説明
((5-(Benzyloxy)-2-methylphenyl)methanol), or 5-BZMPM, is a synthetic compound with a wide range of applications in scientific research. It is a chiral secondary alcohol with a molecular weight of 228.3 g/mol and a boiling point of 179-181 °C. 5-BZMPM has been used in the synthesis of various compounds, such as aryl-substituted heterocycles, which have been employed in the development of new drugs. Additionally, 5-BZMPM is also used in the production of a variety of other compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
科学的研究の応用
5-BZMPM is widely used in scientific research due to its diverse range of applications. It has been used in the synthesis of various compounds, such as aryl-substituted heterocycles, which have been employed in the development of new drugs. Additionally, 5-BZMPM is also used in the production of a variety of other compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of optically active compounds, which are useful in the development of new drugs, as well as in the synthesis of organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 5-BZMPM is not yet fully understood, however, it is believed to involve the formation of aryl-substituted heterocycles. These heterocycles are believed to interact with the target molecule, resulting in the desired chemical reaction. Additionally, the presence of the 5-BZMPM molecule is believed to act as a catalyst, speeding up the reaction and improving its efficiency.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BZMPM have not been extensively studied, however, it is believed to have some potential therapeutic effects. In particular, it has been suggested that 5-BZMPM may have potential anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects. Additionally, 5-BZMPM has been shown to have some antioxidant activity, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
One of the main advantages of using 5-BZMPM in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. However, one of the main limitations of using 5-BZMPM is its instability, which can lead to product losses during storage and handling. Additionally, the mechanism of action of 5-BZMPM is not yet fully understood, so it is important to be aware of the potential risks associated with its use.
将来の方向性
Due to its potential therapeutic effects, there are numerous potential future directions for 5-BZMPM research. These include further studies into its mechanism of action, as well as its potential anti-inflammatory and anti-cancer properties. Additionally, research into the synthesis of 5-BZMPM could lead to the development of more efficient and cost-effective methods of production. Finally, further studies into its antioxidant activity could lead to the development of new drugs and therapies for the prevention and treatment of certain diseases.
特性
IUPAC Name |
(2-methyl-5-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-15(9-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMGANOYZQLKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)







![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)